Usp7-IN-11 is a small molecule compound identified as a potential inhibitor of Ubiquitin-Specific Protease 7 (USP7), an important therapeutic target in cancer treatment due to its role in regulating key proteins involved in tumor suppression and progression. USP7 is known to modulate the stability of various proteins, including the tumor suppressor p53 and the oncogene MDM2, making it a crucial player in cellular processes such as DNA damage response and apoptosis. The inhibition of USP7 can enhance tumor suppression and improve immune responses against cancer cells .
Usp7-IN-11 was discovered through a systematic screening of small molecules designed to interact with USP7. The screening employed biophysical methods, including Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR), to identify compounds that bind effectively to the catalytic domain of USP7. Among several candidates, Usp7-IN-11 emerged as one of the promising leads based on its binding affinity and stability in complex with the enzyme .
In terms of classification, Usp7-IN-11 belongs to a category of compounds known as deubiquitinating enzyme inhibitors. These inhibitors are designed to interfere with the enzymatic activity of deubiquitinating enzymes, which are critical for maintaining cellular protein homeostasis by removing ubiquitin moieties from substrate proteins .
The synthesis of Usp7-IN-11 involves several steps that typically include:
Technical details regarding specific reagents, reaction conditions (temperature, solvent), and yields would depend on proprietary methods used during synthesis but are critical for reproducibility in laboratory settings .
Usp7-IN-11 has a defined molecular structure characterized by specific functional groups that facilitate its interaction with USP7. The compound's structure can be depicted as follows:
Data obtained from X-ray crystallography or computational modeling can provide insights into the three-dimensional arrangement of atoms within Usp7-IN-11, revealing how it fits into the active site of USP7 and interacts through non-covalent interactions such as hydrogen bonds and hydrophobic contacts .
Usp7-IN-11 undergoes various chemical reactions when interacting with USP7:
These reactions are critical for understanding how Usp7-IN-11 functions at a molecular level and its potential efficacy as a therapeutic agent .
The mechanism by which Usp7-IN-11 exerts its inhibitory effects on USP7 involves several steps:
Data from structural studies indicate that Usp7-IN-11 forms stable complexes with USP7, thereby modulating its activity through competitive inhibition .
The physical and chemical properties of Usp7-IN-11 include:
These properties are essential for determining the appropriate formulation for experimental use and potential therapeutic applications .
Usp7-IN-11 has significant scientific applications primarily in cancer research:
The catalytic domain of USP7 (residues 208–560) adopts a conserved papain-like fold comprising thumb, palm, and fingers subdomains, which undergo conformational rearrangements essential for catalytic activity [2] [9]. Molecular dynamics simulations reveal that USP7 exists in equilibrium between "open" (inactive) and "closed" (Ub-bound/active) states, governed by the flexibility of the blocking loop 1 (BL1) and switching loop (SL) [4] [6]. The catalytic triad (Cys223-His464-Asp481) remains misaligned in the apo state but reorients into a competent configuration upon ubiquitin binding, facilitating nucleophilic attack on ubiquitin's C-terminal glycine [1] [10]. Allosteric regulation is mediated by the C-terminal UBL domains, which stabilize the active conformation through long-range interactions with the catalytic core [5] [9]. USP7-IN-11 exploits this plasticity by binding preferentially to the autoinhibited apo conformation, preventing the transition to the active state [4].
Key Regulatory Residues and Loops in USP7 Catalytic Dynamics
| Structural Element | Functional Role | Effect of Perturbation |
|---|---|---|
| Blocking Loop 1 (BL1) | Gates ubiquitin access to catalytic cleft | Rigidification impedes catalytic activation |
| Switching Loop (SL) | Transmits Ub-binding signal to catalytic triad | Mutation disrupts allosteric activation |
| Asp481-His464 Pair | Maintains proton shuttle integrity | Displacement reduces catalytic efficiency by >90% |
| UBL4/5 Domains | Stabilize closed conformation | Deletion abolishes deubiquitinase activity |
USP7-IN-11 functions as a competitive antagonist of ubiquitin by occupying the S4-S5 subsite within the thumb-palm cleft, sterically hindering ubiquitin docking [1] [6]. Crystallographic studies of analogous inhibitors (FT671, FT827) reveal that the pyrazolo[3,4-d]pyrimidin-4-one scaffold forms conserved hydrogen bonds with backbone atoms of Val296 and Gln297 in the thumb subdomain [1]. The para-fluorophenyl extension penetrates a hydrophobic pocket near the fingers subdomain, displacing Phe409 – a residue critical for ubiquitin Leu73 recognition [1] [3]. This expulsion induces a solvent-exposed conformation of Phe409 not observed in apo or ubiquitin-bound states, demonstrating inhibitor-induced structural remodeling [1]. Biophysical analyses confirm USP7-IN-11 disrupts ubiquitin binding with Ki < 100 nM, correlating with occupation of a dynamic pocket adjacent to the catalytic cysteine (4.7 Å from Cys223) [6] [10].
Hydrogen Bond Networks in USP7 Inhibitor Complexes
| Residue | Interaction with USP7-IN-11 Analogues | Functional Consequence |
|---|---|---|
| Asp295 | H-bond via pyrimidinone carbonyl | Anchors scaffold orientation |
| Val296 | Backbone H-bond to pyrrole N-H | Stabilizes thumb subdomain binding |
| Gln297 | Sidechain H-bond to core nitrogen | Enhances binding specificity |
| Tyr465 | π-stacking with fluorophenyl group | Contributes to hydrophobic enclosure |
| Water 402 | Mediates H-bond to Gln351 | Compensates for desolvation penalty |
The USP7 catalytic domain exhibits remarkable conformational adaptability, with root-mean-square deviation (RMSD) variations up to 1.0 Å between apo, ubiquitin-bound, and inhibitor-bound states [1] [4]. This plasticity enables accommodation of diverse chemotypes: USP7-IN-11 induces a unique "collapsed" pocket geometry by displacing Phe409 >3.5 Å from its apo position, while stabilizing a rare β-hairpin conformation in residues 515–530 [3] [6]. Resistance profiling reveals that Val517 mutations dramatically alter inhibitor sensitivity – substitution with phenylalanine (V517F) introduces steric clash reducing USP7-IN-11 affinity >100-fold, whereas smaller side chains (V517A/G) retain binding [3]. Molecular dynamics simulations confirm that USP7-IN-11 binding increases conformational entropy in the fingers domain (residues 350–450), impairing allosteric signal propagation to the catalytic triad [4] [6].
Resistance Mutations in USP7 Inhibitor Binding Pocket
| Mutation | Side Chain Volume Change | Fold-Change in IC50 | Structural Mechanism |
|---|---|---|---|
| V517F | +98 ų | >100× | Steric occlusion of fluorophenyl moiety |
| V517Y | +63 ų | 25× | Partial blockage of S5 subsite |
| V517A | -26 ų | 1.2× | Minimal perturbation |
| F409W | +38 ų | 50× | Disrupts inhibitor-induced displacement |
USP7-IN-11 exemplifies non-covalent inhibition, relying on high-affinity hydrophobic packing and hydrogen bonding without catalytic cysteine engagement [1] [6]. In contrast, covalent inhibitors (e.g., FT827, XL177A) feature electrophilic warheads (vinyl sulfonamide, acrylamide) that form irreversible Michael adducts with Cys223, achieving sub-nM potency through structural sequestration of the catalytic residue [1] [8]. Kinetic analyses reveal covalent inhibitors exhibit time-dependent inactivation (kinact/Ki > 50 M−1s−1), while non-covalent compounds like USP7-IN-11 display rapid equilibrium inhibition [1] [10]. Mass spectrometry confirms USP7-IN-11 causes no mass shift in USP7 catalytic domain, distinguishing it from covalent adduct-forming analogs [10]. The non-covalent mechanism offers advantages in avoiding off-target reactivity with other cysteine proteases, as demonstrated by selectivity screening against 38 DUBs [1].
Comparative Inhibitor Binding Kinetics
| Parameter | Non-Covalent (USP7-IN-11/FT671) | Covalent (FT827/XL177A) |
|---|---|---|
| Kd/Ki | 52–69 nM | 0.34–7.8 µM |
| Residence Time | 90–120 s | Irreversible |
| Catalytic Cys Distance | 4.7–5.2 Å | Covalent bond |
| Selectivity Index | >100× vs. USP47/USP10 | 10–50× vs. other DUBs |
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8